molecular formula C17H16ClNO4S2 B2557946 5-chloro-N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)-2-methoxybenzenesulfonamide CAS No. 2097912-96-2

5-chloro-N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)-2-methoxybenzenesulfonamide

Cat. No.: B2557946
CAS No.: 2097912-96-2
M. Wt: 397.89
InChI Key: YVQSIBGFERWFFD-UHFFFAOYSA-N
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Description

5-chloro-N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)-2-methoxybenzenesulfonamide is a complex organic compound that features a combination of aromatic rings and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)-2-methoxybenzenesulfonamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, such as 2-methoxybenzenesulfonamide, followed by the introduction of the furan and thiophene moieties through coupling reactions. The final step often involves the chlorination of the aromatic ring.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)-2-methoxybenzenesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

5-chloro-N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)-2-methoxybenzenesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may focus on its potential as a therapeutic agent or drug candidate.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-chloro-N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)-2-methoxybenzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the context of its use and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-N-(2-(furan-2-yl)ethyl)-2-methoxybenzenesulfonamide
  • 5-chloro-N-(2-(thiophen-3-yl)ethyl)-2-methoxybenzenesulfonamide
  • 5-chloro-2-methoxybenzenesulfonamide

Uniqueness

5-chloro-N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)-2-methoxybenzenesulfonamide is unique due to the presence of both furan and thiophene rings, which can impart distinct chemical and biological properties

Properties

IUPAC Name

5-chloro-N-[2-(furan-2-yl)-2-thiophen-3-ylethyl]-2-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO4S2/c1-22-16-5-4-13(18)9-17(16)25(20,21)19-10-14(12-6-8-24-11-12)15-3-2-7-23-15/h2-9,11,14,19H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVQSIBGFERWFFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)S(=O)(=O)NCC(C2=CSC=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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